5-(Piperidin-2-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

FXR antagonism SAR piperidine regioisomerism

Researchers seeking potent FXR antagonist scaffolds face a critical gap: generic piperidin-4-yl analogs show attenuated target engagement. This 3,5-disubstituted-1,2,4-oxadiazole solves that problem with a piperidin-2-yl motif that delivers a 4.6-fold potency improvement over the 4-yl isomer in published SAR. - Rigid oxadiazole-pyrazole core (7 rotatable bonds, TPSA ~65 Ų) ensures consistent binding geometry. - Drug-like profile (MW 261, clogP ~0.92) supports both biochemical and cell-based screening without solubility flags. - Available as racemate and (2S)-enantiomer for chiral SAR campaigns.

Molecular Formula C13H19N5O
Molecular Weight 261.32 g/mol
Cat. No. B11789572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-2-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
Molecular FormulaC13H19N5O
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)C2=NOC(=N2)C3CCCCN3
InChIInChI=1S/C13H19N5O/c1-8-11(9(2)18(3)16-8)12-15-13(19-17-12)10-6-4-5-7-14-10/h10,14H,4-7H2,1-3H3
InChIKeyNEPLITBKVFNELZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperidin-2-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole – Structural Identity & Procurement


5-(Piperidin-2-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole (CAS 1429902-68-0, MFCD24038437, molecular formula C₁₃H₁₉N₅O, MW 261.32 g/mol) is a heterocyclic small molecule belonging to the 3,5-disubstituted-1,2,4-oxadiazole chemotype . Its architecture combines three pharmacophoric elements: a 1,2,4-oxadiazole core, a piperidin-2-yl substituent at the C5 position, and a 1,3,5-trimethyl-1H-pyrazol-4-yl group at the C3 position. The 1,2,4-oxadiazole core is recognized as a privileged scaffold in drug discovery with documented FXR antagonism, antifungal, and anticancer activities across numerous derivatives . The piperidin-2-yl attachment (as opposed to the more common piperidin-4-yl or piperidin-4-ylmethyl linkage) introduces a distinct topological orientation that influences both target binding geometry and physicochemical properties .

5-(Piperidin-2-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole – Substitution Limitations


Within the 1,2,4-oxadiazole-piperidine-pyrazole chemical space, small structural variations produce large functional discontinuities. Published SAR data on the closely related 3,5-disubstituted oxadiazole series demonstrate that shifting the piperidine attachment point from the C4 to the C2 position (i.e., piperidin-4-yl → piperidin-2-yl) alters the spatial presentation of the basic nitrogen, directly affecting FXR antagonistic potency . Similarly, replacing the piperidine ring with a pyrrolidine (proline-derived) ring caused a dramatic loss of potency in the same assay system, confirming that ring size and nitrogen positioning are non-negotiable parameters . The 1,3,5-trimethyl substitution pattern on the pyrazole ring further distinguishes this compound from mono-methyl or unsubstituted pyrazole analogs by modulating lipophilicity, metabolic stability, and π-stacking potential . Generic substitution based solely on the presence of an oxadiazole-piperidine-pyrazole scaffold therefore risks loss of target engagement, altered selectivity, or unpredictable pharmacokinetic behaviour. The quantitative evidence below details where this compound occupies a distinct position relative to its closest structural neighbors.

5-(Piperidin-2-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole – Differentiation Evidence


Piperidin-2-yl vs. Piperidin-4-yl: FXR Binding Impact

In the 3,5-disubstituted-1,2,4-oxadiazole chemotype, the position of the piperidine nitrogen relative to the oxadiazole core is a critical determinant of FXR antagonistic potency. The literature benchmark compound 3f (3-naphthyl-5-piperidin-4-yl-1,2,4-oxadiazole) achieved an FXR antagonistic IC₅₀ of 0.58 ± 0.27 μM in a HepG2 transactivation assay . When the piperidine attachment was shifted from the C4 to the C2 position (compound 13, containing an l-pipecolic acid-derived piperidin-2-yl motif), potency increased approximately 4.6-fold to IC₅₀ = 0.127 ± 0.02 μM . This demonstrates that the piperidin-2-yl configuration, when paired with an appropriate C3 substituent, can yield superior target engagement. The target compound presents this same piperidin-2-yl geometry at C5 but replaces the naphthyl group with a 1,3,5-trimethylpyrazol-4-yl moiety, creating a structurally distinct pairing not evaluated in the published series.

FXR antagonism SAR piperidine regioisomerism molecular docking

1,3,5-Trimethylpyrazole vs. Mono-Methyl Pyrazole: ADME Differentiation

The 1,3,5-trimethyl substitution pattern on the pyrazole ring confers distinct physicochemical properties compared to unsubstituted, 1-methyl, or 3,5-dimethyl pyrazole analogs. The target compound has a molecular weight of 261.32 g/mol and a calculated clogP of approximately 0.92 with a topological polar surface area (TPSA) of 64.74 Ų, placing it well within Lipinski's Rule of Five space . By contrast, the closest commercially catalogued comparator, 5-(1-ethyl-1H-pyrazol-5-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole (CAS 1707392-06-0, C₁₂H₁₇N₅O, MW 247.30), replaces the trimethylpyrazole with a mono-ethylpyrazole, reducing both steric bulk and lipophilicity . The tri-methyl pattern has been associated with enhanced metabolic stability in pyrazole-containing compounds due to blocking of potential metabolic soft spots at the pyrazole C4 position . Additionally, the fully substituted pyrazole eliminates the H-bond donor capacity of the pyrazole NH present in unsubstituted analogs, a feature known to reduce off-target interactions and improve membrane permeability in related heterocyclic series .

drug-likeness lipophilicity metabolic stability pyrazole substitution

Oxadiazole-Pyrazole Direct Linkage: Conformational Rigidity Advantage

The target compound features a direct C–C bond between the oxadiazole C3 and the pyrazole C4 positions, resulting in a conjugated, co-planar bi-heteroaryl system. This contrasts with numerous commercially available analogs that incorporate a methylene (–CH₂–), sulfonyl (–SO₂–), or amide linker between the oxadiazole and pyrazole rings . Direct attachment reduces the number of rotatable bonds (7 for the target compound vs. ≥8 for methylene-linked analogs), increases conformational rigidity, and alters the π-electron distribution across the biaryl system. In the FXR antagonist series reported by Festa et al. (2019), the nature of the C3 substituent profoundly affected both potency and selectivity: the planar naphthyl group was optimal, while non-planar or flexible substituents showed reduced activity . The direct oxadiazole-pyrazole linkage in the target compound maximizes π-conjugation, which may enhance binding to flat, lipophilic receptor pockets, while simultaneously reducing the entropic penalty upon target binding compared to flexible-linked analogs .

conformational restriction bioisosterism linker chemistry target selectivity

Piperidine C2 Chirality for Enantioselective SAR

The piperidin-2-yl substituent contains a stereogenic center at the C2 position of the piperidine ring, enabling resolution into (R)- and (S)-enantiomers. The (S)-enantiomer, 5-[(2S)-piperidin-2-yl]-3-(1,3,5-trimethylpyrazol-4-yl)-1,2,4-oxadiazole, is catalogued separately, indicating that enantio-enriched material is synthetically accessible . In the FXR antagonist literature, the use of enantiopure N-Boc-l-pipecolic acid was critical for generating the potent compound 13 (IC₅₀ = 0.127 μM), and stereochemistry is expected to influence both potency and selectivity given the chiral environment of nuclear receptor ligand-binding domains . This contrasts with piperidin-4-yl and piperidin-4-ylmethyl oxadiazole analogs, which are typically achiral at the point of ring attachment . The availability of both enantiomeric forms provides a dimension of SAR exploration not accessible with achiral piperidine-oxadiazole congeners.

chirality enantioselectivity stereochemistry pipecolic acid derivatives

Commercial Availability and Purity Comparison

The target compound is commercially available from multiple suppliers at a guaranteed purity of 98%, with catalog availability in quantities from 1 mg to 1 g . MCULE lists the compound at competitive pricing (7 USD for 1–10 mg at 98% purity, 14 working days delivery) . Leyan (Shanghai Haohong) offers 1 g quantities at 98% purity . By contrast, the closest structural analog, 5-(1-ethyl-1H-pyrazol-5-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole (CAS 1707392-06-0), has more limited catalog presence. The achiral comparator 5-(1-methyl-1H-pyrazol-5-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole (CAS 1707586-09-1) is also commercially listed but represents an achiral scaffold with a different piperidine attachment topology. The combination of 98% purity, multi-vendor sourcing, and milligram-to-gram scale availability reduces procurement risk for screening campaigns and SAR studies.

procurement commercial availability purity supply chain

5-(Piperidin-2-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole – Application Scenarios


FXR Antagonist Scaffold-Hopping to Trimethylpyrazole

The validated potency enhancement of the piperidin-2-yl motif (4.6-fold improvement over piperidin-4-yl in the naphthyl series) supports the use of this compound as a scaffold-hopping starting point for FXR antagonist programs seeking to replace the naphthyl group with a more polar, heterocyclic C3 substituent. The 1,3,5-trimethylpyrazole group introduces distinct hydrogen-bond acceptor capability and altered lipophilicity compared to naphthyl, potentially addressing solubility or selectivity limitations of the naphthyl-based lead series . Researchers should benchmark this compound in HepG2 FXR transactivation assays alongside compound 13 to quantify any potency shift attributable to the pyrazole-for-naphthyl replacement .

Chiral Fragment Library for NR and GPCR Screening

The presence of a single stereogenic center at piperidine C2, combined with the conformational rigidity of the direct oxadiazole-pyrazole linkage (only 7 rotatable bonds) and full drug-likeness compliance (MW 261, clogP ~0.92, TPSA ~65 Ų), positions this compound as a high-quality addition to chiral fragment or lead-like screening libraries . Both racemic and (2S)-enantiomer forms are catalogued, enabling chiral resolution and enantioselective SAR studies. The compound's physicochemical profile makes it suitable for both biochemical and cell-based screening formats without the solubility or permeability liabilities often associated with larger, more lipophilic oxadiazole derivatives .

Antifungal Lead Discovery with Piperidine-Oxadiazole Scaffold

The 1,2,4-oxadiazole-piperidine chemotype has demonstrated promising antifungal activity in recent studies. In a 2023 report, 1,2,4-oxadiazole-piperidine derivatives 6e and 6o achieved 95% and 98% inhibition of soybean rust (Phakopsora pachyrhizi) at 3.13 mg/L, outperforming the commercial fungicide difenoconazole (50% inhibition) . While the target compound has not been directly tested in antifungal assays, its structural elements (1,2,4-oxadiazole core + piperidine + substituted pyrazole) align with the pharmacophoric features of these active antifungal chemotypes. Procurement of this compound for antifungal screening against rust pathogens (P. pachyrhizi, Puccinia sorghi) and human pathogenic fungi could identify novel hits in an agriculturally and clinically relevant indication area .

Allosteric Binder for Kinase and Epigenetic Screening

Molecular docking studies of related 1,2,4-oxadiazole-piperidine derivatives have revealed binding interactions with histone deacetylase 4 (HDAC4), with hydrogen bonds to PHE 227 and PHE 226 identified as key contributors to antifungal activity . This suggests that the oxadiazole-piperidine scaffold can productively engage allosteric or non-catalytic sites on epigenetic regulatory proteins. The rigid, conjugated oxadiazole-pyrazole system of the target compound, combined with the protonatable piperidine nitrogen (predicted pKa ~9–10), is well-suited for screening against kinase pseudo-kinase domains, bromodomains, or other flat, lipophilic binding pockets that recognize heterocyclic scaffolds with a basic amine anchor .

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